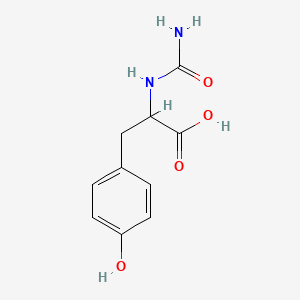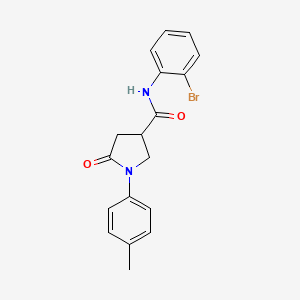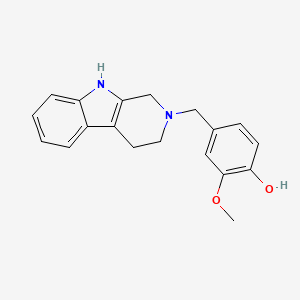
methyl 1-adamantylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-adamantylcarbamate, also known as amantadine, is a synthetic compound that has been widely used in scientific research for its unique properties. It is a derivative of adamantane, a bicyclic hydrocarbon, and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of methyl 1-adamantylcarbamate is not fully understood. It is believed to act on the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, and to inhibit the release of dopamine. It has also been found to inhibit the replication of certain viruses, including influenza A.
Biochemical and Physiological Effects:
Methyl 1-adamantylcarbamate has a wide range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can improve motor function in Parkinson's disease patients. It has also been found to inhibit the replication of influenza A virus by blocking the function of the M2 protein. Additionally, it has been found to have anticonvulsant effects.
Advantages and Limitations for Lab Experiments
Methyl 1-adamantylcarbamate has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize. It also has a wide range of effects, making it useful for studying various biological processes. However, it also has some limitations. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, it has been found to have some toxic effects, particularly at high doses.
Future Directions
There are several future directions for research on methyl 1-adamantylcarbamate. One area of interest is its potential as a treatment for Alzheimer's disease. It has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Another area of interest is its potential as an antiviral agent. It has been found to inhibit the replication of several viruses, including influenza A and hepatitis C. Finally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicities.
Synthesis Methods
Methyl 1-adamantylcarbamate can be synthesized through several methods, including the reaction of adamantane with methyl isocyanate or the reaction of 1-adamantylamine with methyl chloroformate. The latter method is commonly used due to its simplicity and high yield.
Scientific Research Applications
Methyl 1-adamantylcarbamate has been widely used in scientific research due to its unique properties. It has been found to have antiviral, antiparkinsonian, and antiepileptic effects. It has also been used as a tool to study the mechanism of action of certain drugs and to investigate the function of certain proteins.
properties
IUPAC Name |
methyl N-(1-adamantyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-11(14)13-12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYWCOQWNCLBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4941363.png)
![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)
![3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile](/img/structure/B4941375.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)





![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)

![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941477.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)